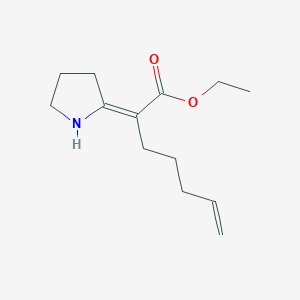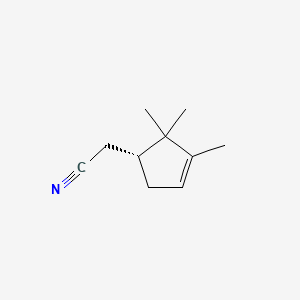
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is a chemical compound with the molecular formula C9H35N5O6P2. It is known for its unique structure, which includes a heptylimino group and bisphosphonic acid moieties. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Heptylamine with Formaldehyde: Heptylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate compound is then reacted with phosphorous acid to form ((Heptylimino)bis(methylene))bisphosphonic acid.
Formation of Ammonium Salt: The final step involves the addition of ammonium hydroxide to convert the bisphosphonic acid into its ammonium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction may produce reduced phosphonic acid compounds.
Wissenschaftliche Forschungsanwendungen
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the production of various industrial products, including detergents and water treatment chemicals.
Wirkmechanismus
The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. The compound is known to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts and reducing bone resorption. This mechanism is similar to other bisphosphonates, which are used in the treatment of osteoporosis and other bone diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alendronate: A bisphosphonate used to treat osteoporosis.
Ibandronate: Another bisphosphonate with similar applications.
Zoledronic Acid: A potent bisphosphonate used in various bone-related conditions.
Uniqueness
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is unique due to its specific structure, which includes a heptylimino group. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from other bisphosphonates.
Eigenschaften
CAS-Nummer |
94113-33-4 |
|---|---|
Molekularformel |
C9H35N5O6P2 |
Molekulargewicht |
371.35 g/mol |
IUPAC-Name |
tetraazanium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);4*1H3 |
InChI-Schlüssel |
NABPSOMSTWNYCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















